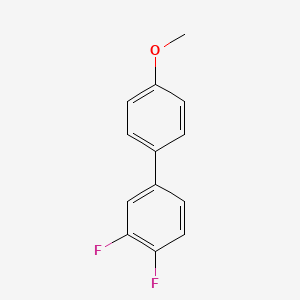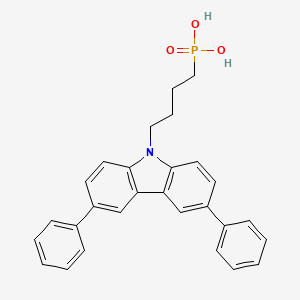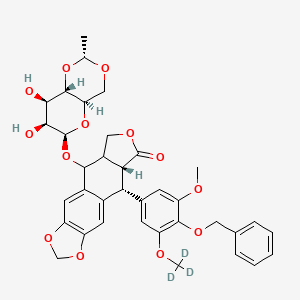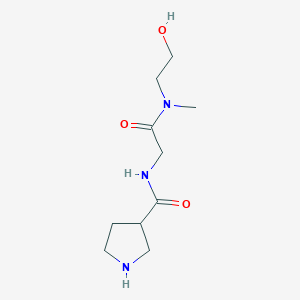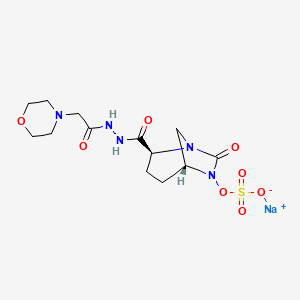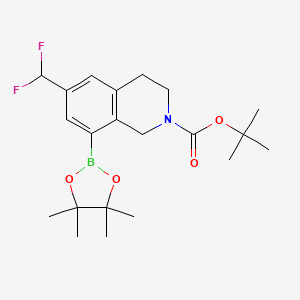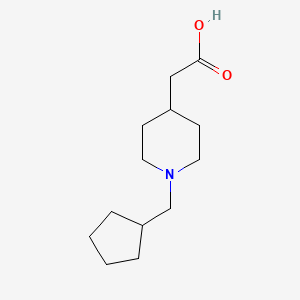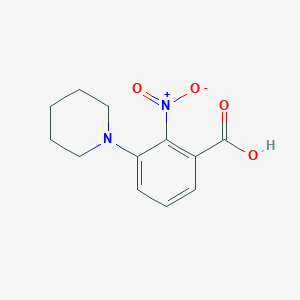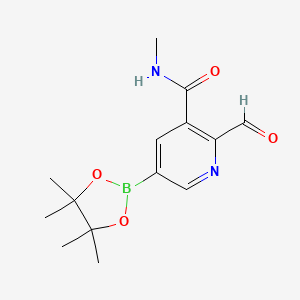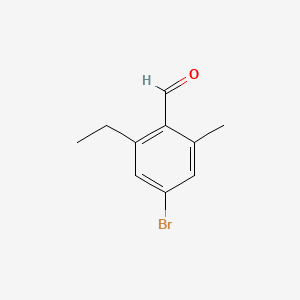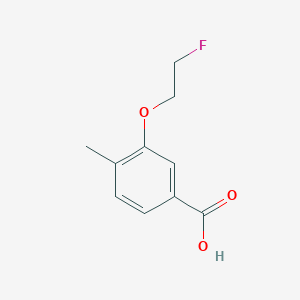
3-(2-Fluoroethoxy)-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoroethoxy)-4-methylbenzoic acid: is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-fluoroethoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoroethoxy)-4-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Fluoroethoxylation: The 4-methylbenzoic acid undergoes a nucleophilic substitution reaction with 2-fluoroethanol in the presence of a base such as potassium carbonate. This reaction introduces the 2-fluoroethoxy group to the benzene ring.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Fluoroethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives such as aldehydes or ketones.
Reduction: Products include alcohols or other reduced forms.
Substitution: Products include compounds with different functional groups replacing the fluoroethoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Fluoroethoxy)-4-methylbenzoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluoroethoxy groups on biological systems. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the fluoroethoxy group can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoroethoxy)-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluoroethoxy group can influence the binding affinity and selectivity of the compound for its target, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
3-(2-Fluoroethoxy)benzoic acid: Similar structure but lacks the methyl group.
2-(2-Fluoroethoxy)-5-methylbenzoic acid: Similar structure with different substitution pattern on the benzene ring.
4-Fluoro-3-methylbenzoic acid: Similar structure but lacks the ethoxy group.
Uniqueness: 3-(2-Fluoroethoxy)-4-methylbenzoic acid is unique due to the presence of both the fluoroethoxy and methyl groups on the benzene ring. This combination of substituents can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H11FO3 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
3-(2-fluoroethoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-7-2-3-8(10(12)13)6-9(7)14-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
TZZQGAUWSUZKTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


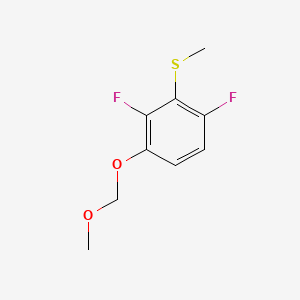
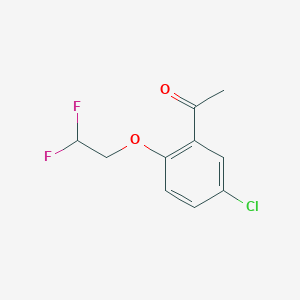
![(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B14766058.png)
